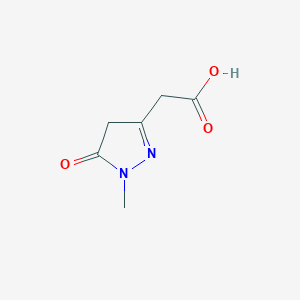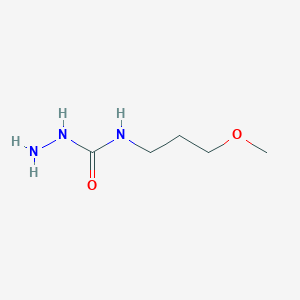
1-Amino-3-(3-methoxypropyl)urea
説明
Synthesis Analysis
A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology can be used to synthesize a variety of N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular formula of 1-Amino-3-(3-methoxypropyl)urea is C5H13N3O2. The molecular weight is 147.18 g/mol. The structure of the compound includes a urea group (NH2-CO-NH2) and a 3-methoxypropyl group (CH3-O-CH2-CH2-CH2-) attached to the nitrogen atom of the urea group .科学的研究の応用
Urea Derivatives in Drug Design
Ureas, due to their unique hydrogen binding capabilities, play a crucial role in drug-target interactions, influencing selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Studies on urea derivatives, including 1-Amino-3-(3-methoxypropyl)urea, showcase their application as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes. This highlights the importance of urea moiety in medicinal chemistry, stimulating its use as a structural motif in drug design (Jagtap et al., 2017).
Urea in Biosensors for Health Monitoring
The development of urea biosensors represents a significant advancement in health monitoring, capable of detecting and quantifying urea concentration. These biosensors utilize enzyme urease for specificity and have applications in diagnosing various critical diseases linked to abnormal urea levels, such as renal failure, gastrointestinal issues, and more. The integration of nanoparticles and conducting polymers in urea biosensors has improved their sensitivity and durability, marking a pivotal step in the detection and management of diseases associated with urea metabolism (Botewad et al., 2021).
Urea's Role in Protein Stability and Folding
Research on the effects of urea on protein stability has provided insights into the molecular mechanisms of protein folding and denaturation. Urea is commonly used as a denaturant in protein studies, interacting favorably with peptide backbones and amino acid side chains, thus altering protein folding/unfolding equilibriums. This knowledge aids in understanding diseases related to protein misfolding and offers potential pathways for therapeutic intervention (Canchi & Garcia, 2013).
Urea and Its Antimicrobial Potential
While not primarily known for its antimicrobial properties, the exploration of urea and its derivatives in antimicrobial systems has grown. Understanding the factors affecting its antimicrobial activity and the mechanisms of action can lead to optimized formulations for use in food preservation, agriculture, and clinical settings. This area of research opens up new avenues for the application of urea in combating microbial resistance and enhancing food safety (Raafat & Sahl, 2009).
Urea in Energy and Environmental Science
The potential of urea as a hydrogen carrier for fuel cells has been explored, highlighting its attributes as a non-toxic, stable, and easily transportable and storable compound. This research paves the way for utilizing urea as a sustainable and safe energy source, leveraging its widespread availability and established manufacturing infrastructure. Such studies indicate the feasibility of employing urea in innovative energy solutions and its role in future sustainable hydrogen supply (Rollinson et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-amino-3-(3-methoxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2/c1-10-4-2-3-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZKPSHEWAJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



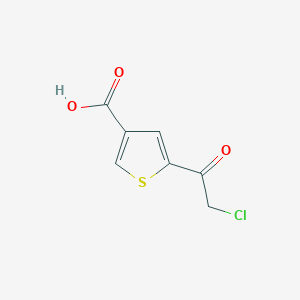
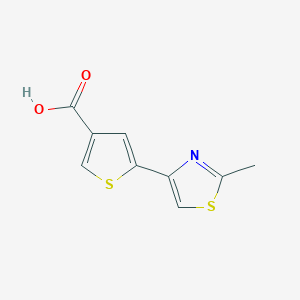
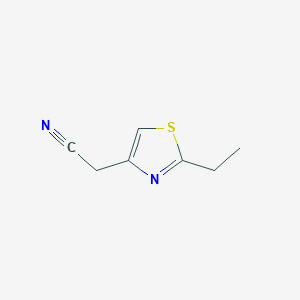
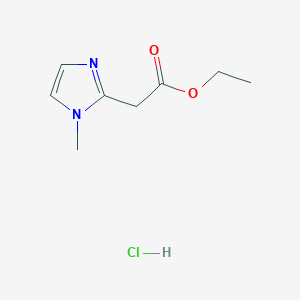

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
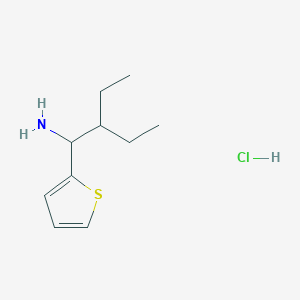
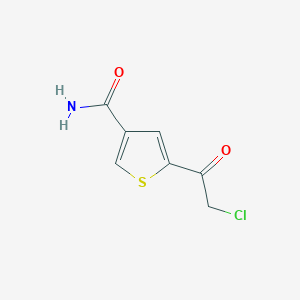
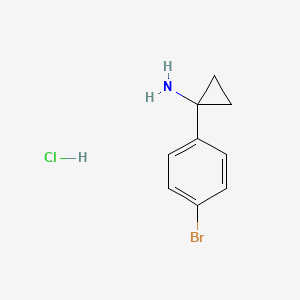
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)



